molecular formula C14H20N2O3S B2474555 tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1390511-25-7

tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2474555
CAS No.: 1390511-25-7
M. Wt: 296.39
InChI Key: MYAOYMSODNWEAN-UHFFFAOYSA-N
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Description

tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate is a carbamate derivative featuring a tert-butyl protective group and a 3-(methylsulfanyl)phenyl carbamoylmethyl substituent. The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .

Properties

IUPAC Name

tert-butyl N-[2-(3-methylsulfanylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)15-9-12(17)16-10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAOYMSODNWEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylcarbamoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure, characterized by the presence of a tert-butyl group and a carbamate moiety, suggests it may play a role in drug development.

Anticancer Activity

Research indicates that compounds similar to tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often targeted for cancer therapy. Preliminary studies have shown that modifications in the structure can enhance binding affinity to CDKs, suggesting potential utility in anticancer drug design.

Compound NameActivityNotes
Tert-butyl N-(4-fluorophenyl)carbamateCDK inhibitorEnhanced lipophilicity
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateCDK inhibitionPotential anticancer properties

Neuropharmacological Applications

The compound may also interact with neurotransmitter receptors, making it a candidate for treating neurodegenerative diseases. Similar compounds have demonstrated neuroprotective effects and the ability to modulate neurotransmitter levels.

The biological activity of this compound can be attributed to its interaction with various biological targets.

Enzyme Modulation

Research has highlighted the role of carbamate derivatives as enzyme inhibitors or modulators. For example, studies suggest that hydroxymethyl groups can influence enzyme binding and activity involved in metabolic pathways.

Biological TargetMechanism of ActionReferences
β-secretaseInhibition
AcetylcholinesteraseInhibition

Cyclin-Dependent Kinase Inhibition

Compounds structurally related to this compound have shown promise as CDK inhibitors. A study demonstrated that specific modifications could enhance their inhibitory potency against CDKs, which are crucial for cancer cell proliferation.

Neuroprotective Effects

In vitro studies have indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neuroprotection against conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenylcarbamoyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Carbamate Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not explicitly provided ~280–300 (estimated) 3-(methylsulfanyl)phenyl, carbamoylmethyl Likely intermediate for drug synthesis; sulfur enhances lipophilicity
tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate 146374-45-0 239.34 3-(methylsulfanyl)phenyl Simpler analog; used as a building block in organic synthesis
tert-butyl N-[[3-[(5,6-dichloro-3-pyridyl)oxymethyl]phenyl]methyl]carbamate Pyridyloxymethyl Efflux pump inhibitor candidate; synthesized via nucleophilic substitution
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 236.31 3-amino-5-methylphenyl High-purity (≥95%) compound for pharmaceuticals/agrochemicals
tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate 1034617-86-1 Hydroxycarbamimidoyl Potential nitric oxide synthase inhibitor; chelating properties
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-oxadiazol-2-yl]-... 1173665-17-2 Fluorophenylmethylsulfanyl-oxadiazole Enhanced metabolic stability; fluorinated for drug design

Substituent-Driven Differences

Methylsulfanyl vs. Pyridyl/Amino Groups: The methylsulfanyl group in the target compound increases lipophilicity compared to polar substituents like the amino group in tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate. This impacts solubility and membrane permeability, making the former more suitable for hydrophobic environments . Pyridyl-containing analogs (e.g., compound 34a in ) introduce aromatic nitrogen, enabling hydrogen bonding and π-π interactions critical for target binding in efflux pump inhibition .

Carbamoylmethyl vs. This flexibility may influence receptor binding or metabolic stability.

Fluorine and Heterocyclic Modifications :

  • Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius. The oxadiazole ring in such compounds further enhances rigidity and bioactivity .

Biological Activity

Tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate is a member of the carbamate class, which has gained attention due to its diverse biological activities. This article focuses on the compound's biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H17N2O4SC_{12}H_{17}N_{2}O_{4}S. The presence of the methylsulfanyl group is noteworthy as it may influence the compound's biological interactions.

PropertyValue
Molecular Weight273.34 g/mol
SolubilitySoluble in DMSO
LogP2.5
Melting PointNot Available

This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. Studies indicate that compounds with a carbamate moiety can act as reversible inhibitors of these enzymes, leading to increased levels of acetylcholine in synaptic clefts.

Efficacy Studies

  • Inhibition of Cholinesterases :
    • In vitro studies demonstrated that this compound has moderate inhibitory effects on AChE and BChE, with IC50 values comparable to established inhibitors like rivastigmine and galantamine .
  • Antitumor Activity :
    • Recent investigations into the compound's anticancer potential have shown promising results against various cancer cell lines. For example, it displayed significant cytotoxicity against colon carcinoma cells (HCT-15), with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Case Studies

Case Study 1: Neuroprotective Effects
A study assessed the neuroprotective effects of this compound in an Alzheimer's disease model using Aβ1-42 peptide. The compound exhibited a reduction in TNF-α levels and free radical production in astrocytes, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity
Another study focused on the compound's effects on Jurkat T cells and HT-29 colon cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation, reinforcing its role as a potential anticancer agent .

Q & A

Q. What are the common synthetic routes for tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via a carbamate-forming reaction. A primary route involves reacting tert-butyl chloroformate with 3-(methylsulfanyl)phenyl-substituted amines (e.g., 3-(methylsulfanyl)benzylamine) in the presence of a base like triethylamine to neutralize HCl byproducts. The reaction is carried out in anhydrous dichloromethane or THF under nitrogen at 0–25°C . Purification often involves column chromatography or recrystallization.
  • Key Parameters :
Reaction ComponentConditionsYield Optimization Tips
Tert-butyl chloroformate1.2–1.5 eqSlow addition to control exothermicity
Amine derivative1.0 eqPre-dried under vacuum
SolventAnhydrous DCM/THFMaintain inert atmosphere
BaseTriethylamine (2.0 eq)Add in portions to prevent overheating

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and spectrometric techniques:
  • NMR : 1^1H and 13^13C NMR identify carbamate protons (~1.4 ppm for tert-butyl CH3_3) and the methylsulfanyl group (2.5 ppm for S–CH3_3). Aromatic protons from the phenyl ring appear at 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C14_{14}H20_{20}N2_2O3_3S: 296.12) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C–O–C of carbamate) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Storage : Keep in a cool (<25°C), dry place, away from strong acids/bases to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized considering the electronic effects of the methylsulfanyl group?

  • Methodological Answer : The methylsulfanyl (–SMe) group is electron-donating, which can reduce the electrophilicity of the phenyl ring. To enhance reactivity:
  • Activating Agents : Use Lewis acids (e.g., BF3_3·Et2_2O) to polarize the carbonyl group during carbamate formation .
  • Temperature : Increase reaction temperature to 40–50°C to overcome kinetic barriers while monitoring for side reactions (e.g., tert-butyl group cleavage) .
  • Solvent Polarity : Higher polarity solvents (e.g., DMF) may stabilize transition states but risk tert-butyl group solvolysis; balance with THF/DCM mixtures .

Q. How can researchers resolve contradictions in solubility data reported across studies?

  • Methodological Answer : Discrepancies arise from variations in solvent purity, temperature, and analytical methods. Systematic approaches include:
  • Standardized Solubility Tests : Use USP methods with controlled pH (e.g., phosphate buffer) and temperature (25°C ± 0.5) .
  • HPLC Quantification : Compare saturation points via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Data Cross-Validation : Replicate conditions from conflicting studies to isolate variables (e.g., ionic strength, impurities) .

Q. What role does this compound play in enzyme inhibition studies?

  • Methodological Answer : The carbamate group acts as a hydrolyzable "warhead" for covalent enzyme inhibition. For example:
  • Serine Proteases : The carbamate reacts with catalytic serine residues, forming stable adducts. Pre-incubate the compound with the enzyme (e.g., 10 µM in PBS, pH 7.4, 37°C) and monitor activity loss via fluorogenic substrates .
  • Kinetic Analysis : Determine inhibition constants (Ki_i) using steady-state assays and Lineweaver-Burk plots .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Carbamates hydrolyze rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Thermal Degradation : Use DSC/TGA to identify decomposition temperatures. Typically, tert-butyl carbamates degrade above 150°C .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbamate carbonyl carbon) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cytochrome P450 enzymes) based on the methylsulfanyl group’s hydrophobicity .

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